3-Glycidoxypropyldimethoxymethylsilane

Übersicht

Beschreibung

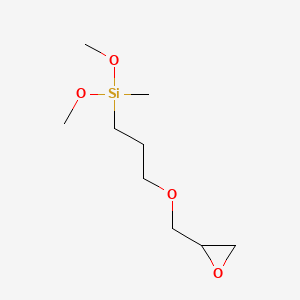

3-Glycidoxypropyldimethoxymethylsilane is a silane compound that is used in the synthesis of hybrid organic-inorganic materials. It is characterized by the presence of an epoxide group attached to a propyl chain, which in turn is connected to a silicon atom with two methoxy groups and one methyl group. This compound is particularly interesting due to its ability to undergo sol-gel reactions, forming materials with diverse properties and applications.

Synthesis Analysis

The synthesis of materials derived from this compound involves sol-gel processes and can be catalyzed by basic conditions. In one study, the reactions of 3-glycidoxypropyltrimethoxysilane, a related compound, in a highly basic aqueous solution were examined using multinuclear magnetic resonance and light scattering techniques. It was found that the alkoxy groups undergo fast hydrolysis and condensation, leading to the formation of open hybrid silica cages . Another study used 3-aminoethylaminopropyltriethoxysilane as a basic catalyst for epoxy polymerization, which resulted in complete opening of the epoxy rings and affected the degree of inorganic cross-linking .

Molecular Structure Analysis

Vibrational spectroscopy, including Raman and IR, along with density functional theory (DFT) calculations, have been employed to characterize the structure of polymers derived from this compound. The inorganic polymerization results in a siloxane network with characteristic Si-O-Si stretching vibrations, suggesting a ladder-type structure of the polymer . Additionally, the formation of cage-like structures during the sol-gel polymerization of a similar compound, glycidyloxypropyltrimethoxysilane, was observed, indicating extensive non-random cyclization and the formation of polyhedral cycles .

Chemical Reactions Analysis

The chemical reactions of this compound are complex and can lead to various products. In a highly basic environment, the opening of the epoxide groups is slowed down, but over time, different chemical species are generated, including polyethylene oxide chains, diols, and dioxane species . The interaction of 3-glycidoxypropyltrimethoxysilane with aluminum oxide has also been studied, showing the absence of epoxide features and the appearance of C=C and C=O groups, suggesting a reaction sequence that alters the original epoxide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials synthesized from this compound are influenced by the degree of hydrolysis and condensation of the alkoxy groups, the extent of epoxy ring opening, and the degree of inorganic cross-linking. The formation of open hybrid silica cages and ladder-type polymer structures affects the material's porosity, mechanical strength, and chemical stability . The interaction with other compounds, such as amino compounds, can further modify the structure and properties of the resulting organofunctional disiloxanes .

Wissenschaftliche Forschungsanwendungen

Textile Performance Enhancement

3-Glycidoxypropyldimethoxymethylsilane has been utilized in textile applications, particularly for enhancing the properties of fabrics. Research conducted by Plutino et al. (2017) focused on the application of this silane as a coating on fabrics like cotton, polyester, and silk. The study highlighted its role in improving abrasion resistance, tensile strength, and elongation properties of these fabrics without causing cytotoxic effects on human skin cells (Plutino et al., 2017).

Surface Chemistry Modification for Biomaterials

Another significant application is in modifying surface chemistry for biomaterials. Carboni et al. (2014) demonstrated the use of 3-glycidoxypropyltrimethoxysilane in hybrid films to alter surface properties. This modification is crucial for applications in biomaterials, providing functional interfaces for cells and enzymes. The study emphasized the ability to control the degree of condensation of the silica network and the percentage of epoxide ring opening, leading to various hydrophobicity levels and molecule-binding capabilities (Carboni et al., 2014).

Sol-Gel Reactions in Aqueous Solutions

Innocenzi et al. (2009) explored the sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in highly basic aqueous solutions, revealing insights into the formation of open hybrid silica cages. This study is vital for understanding the chemical behavior of this silane in different environments, especially for applications requiring specific structural and chemical properties (Innocenzi et al., 2009).

Enhanced Mechanical Properties in Composites

Khosravi and Eslami‐Farsani (2016) investigated the impact of this silane-modified nanoclay on the mechanical properties of basalt fiber/epoxy composites. Their findings indicated significant improvements in flexural, tensile, and compressive strengths, showcasing the potential of this silane in reinforcing composite materials (Khosravi & Eslami‐Farsani, 2016).

Corrosion Protection in Metals

Tan and Soutar (2008) utilized 3-glycidoxypropyltrimethoxysilane in sol-gel processes to create coatings for copper corrosion protection. Their research highlighted the enhancement of corrosion resistance through the addition of specific curing agents and the integration of inorganic–organic networks, indicating its effectiveness in protective coatings for metals (Tan & Soutar, 2008).

Wirkmechanismus

Target of Action

The primary target of 3-Glycidoxypropyldimethoxymethylsilane (GDMMS) is the surface atoms of various substrates . The compound is used to form a silane-based coupling agent for functionalization of these substrates .

Mode of Action

GDMMS interacts with its targets through its epoxy groups, which allow good adhesion of surface atoms . This interaction forms a stable polymeric structure , which is crucial for the compound’s function as a coupling agent.

Result of Action

The primary result of GDMMS’s action is the formation of a stable polymeric structure on the surface of various substrates . This structure allows for the effective functionalization of the substrates, enabling them to be used in a variety of applications. For example, GDMMS-modified substrates can be used for the electrochemical detection and labeling .

Safety and Hazards

3-Glycidoxypropyldimethoxymethylsilane is harmful to aquatic life with long-lasting effects . It causes serious eye damage and may cause an allergic skin reaction . It is advised to avoid release to the environment and to wear protective gloves, clothing, eye protection, and face protection . Contaminated work clothing should not be allowed out of the workplace .

Eigenschaften

IUPAC Name |

dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4Si/c1-10-14(3,11-2)6-4-5-12-7-9-8-13-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGNXNCOTZPEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCOCC1CO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158600-68-1 | |

| Record name | Oxirane, 2-[[3-(dimethoxymethylsilyl)propoxy]methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158600-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90984300 | |

| Record name | Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65799-47-5 | |

| Record name | (3-Glycidoxypropyl)methyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65799-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-(2,3-Epoxypropoxy)propyl)dimethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065799475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,3-epoxypropoxy)propyl]dimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Glycidoxypropyldimethoxymethylsilane improve the properties of materials?

A: this compound acts as a coupling agent or adhesion promoter due to its bifunctional structure. It contains a glycidoxypropyl group that can react with organic polymers (like epoxy resins) and a dimethoxymethylsilane group that can hydrolyze and condense with inorganic materials like silica [, ]. This bridging effect enhances the interfacial adhesion between dissimilar materials, leading to improved mechanical properties and stability.

Q2: What analytical techniques are used to characterize this compound and its effects on materials?

A2: Several analytical techniques are employed to study this compound and its influence on materials:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton NMR (1H-NMR), is used to confirm the structure of the silane and its incorporation into polymers. For instance, in the synthesis of EPVS resins, 1H-NMR confirmed the presence of the characteristic peaks of this compound within the polymer structure [].

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides information about the functional groups present in the material. In the case of EPVS resins, FTIR confirmed the successful incorporation of epoxy groups from the silane into the polymer network [].

- Mechanical Testing: Techniques like tensile testing are used to evaluate the impact of this compound on the mechanical properties of materials. For example, the increase in tenacity of PBO fibers treated with this compound was measured using tensile testing, demonstrating the positive effect of the silane treatment on fiber strength [].

- Fluorescence Spectroscopy: This technique can be used to assess the degradation level of PBO fibers. Researchers found a correlation between the intensity of fluorescence peak emission from methanol rinses of aged PBO fibers and the extent of fiber degradation []. This finding suggests the potential for developing a fluorescence-based analytical method to determine the remaining service life of PBO materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)

![5-[4-(Ethylthio)phenyl]-5-oxovaleric acid](/img/structure/B1302117.png)